molecular formula CH5ClN2O5 B8496425 Urea perchlorate

Urea perchlorate

Cat. No. B8496425
M. Wt: 160.51 g/mol
InChI Key: CLXPQCKVAYIJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03952655

Procedure details

606 Grams of urea were added to 1040 g of 35% hydrochloric acid and dissolved therein under agitation. Then, 1405 g of sodium perchlorate were added to the solution and the mixture was stirred vigorously for 10 minutes at 40°C and cooled to 20°C. The precipitated crystals were separated by filtration. These crystals were sodium chloride. The filtrate contained about 65% of urea perchlorate but still contained a small amount of sodium chloride dissolved therein. Thus, the filtrate was concentrated under reduced pressure at a temperature below 80°C and filtered while hot, thereby removing the majority of the sodium chloride. By repeating this procedure comprising concentration and cooling for the aqueous solution of urea perchlorate thus obtained, crystals of urea perchlorate could be produced in a high yield.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1040 g
Type
reactant
Reaction Step One
Quantity
1405 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].Cl.[Cl:6]([O-:10])(=[O:9])(=[O:8])=[O:7].[Na+]>>[Cl:6]([OH:10])(=[O:9])(=[O:8])=[O:7].[NH2:1][C:2]([NH2:4])=[O:3] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
1040 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1405 g
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously for 10 minutes at 40°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20°C
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CONCENTRATION
Type
CONCENTRATION
Details
Thus, the filtrate was concentrated under reduced pressure at a temperature below 80°C
FILTRATION
Type
FILTRATION
Details
filtered while hot,
CUSTOM
Type
CUSTOM
Details
thereby removing the majority of the sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
this procedure comprising concentration
TEMPERATURE
Type
TEMPERATURE
Details
cooling for the aqueous solution of urea perchlorate
CUSTOM
Type
CUSTOM
Details
thus obtained

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Cl(=O)(=O)(=O)O.NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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